molecular formula C9H8N2O2 B579187 7-Hydroxy-2-methylquinazolin-4(1H)-one CAS No. 16081-80-4

7-Hydroxy-2-methylquinazolin-4(1H)-one

Cat. No. B579187
CAS RN: 16081-80-4
M. Wt: 176.175
InChI Key: LUDCHNDDMNZATH-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Methyl 7-hydroxy-2-methylquinazolin-4-one, and its molecular formula is C10H8N2O2.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylquinazolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-Hydroxy-2-methylquinazolin-4(1H)-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Hydroxy-2-methylquinazolin-4(1H)-one in lab experiments include its relatively low cost, easy synthesis method, and potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which may require the use of protective equipment and safety precautions.

Future Directions

There are several future directions for the study of 7-Hydroxy-2-methylquinazolin-4(1H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in the field of organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-Hydroxy-2-methylquinazolin-4(1H)-one involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with sodium hydroxide and hydrogen peroxide. The reaction results in the formation of 7-Hydroxy-2-methylquinazolin-4(1H)-one with a yield of approximately 80%. This synthesis method has been reported in various scientific journals and is considered a reliable method for the production of this compound.

Scientific Research Applications

7-Hydroxy-2-methylquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been reported to have potential applications in the field of organic electronics and optoelectronics.

properties

IUPAC Name

7-hydroxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDCHNDDMNZATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702741
Record name 7-Hydroxy-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16081-80-4
Record name 7-Hydroxy-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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